7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole
Descripción
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole is a halogenated N-heterocyclic compound featuring a fused imidazole-pyrazole core. Its structure incorporates a bromine atom at the 7-position and a methyl group at the 1-position (Figure 1). This scaffold has garnered attention as a non-classical isostere of indole, offering improved physicochemical properties such as reduced lipophilicity (logD) and enhanced aqueous solubility compared to indole-based drugs like pruvanserin (a 5-HT2A serotonin receptor antagonist) . The bromine substituent facilitates selective functionalization via organometallic reactions, enabling diverse pharmacological applications .
Propiedades
IUPAC Name |
7-bromo-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNNPLJFRODAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Regioselective Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method involves the direct bromination of 1-methyl-1H-imidazo[1,2-b]pyrazole using N-bromosuccinimide (NBS) in acetonitrile. This reaction selectively substitutes the hydrogen atom at the 7-position of the fused ring system due to the electron-rich nature of the pyrazole moiety.
Procedure :
-
Dissolve 1-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv) in anhydrous acetonitrile.
-
Add NBS (1.0 equiv) at 25°C and stir for 8 minutes under inert atmosphere.
-
Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98% |
| Reaction Time | 8 minutes |
| Temperature | 25°C |
| Purity | >95% (HPLC) |
This method’s efficiency stems from the rapid kinetics of NBS-mediated bromination and the stability of the imidazo[1,2-b]pyrazole scaffold under mild conditions. However, the product is light-sensitive and requires storage at −30°C in the dark to prevent decomposition.
Metalation-Functionalization Approaches
Br/Mg-Exchange Followed by Electrophilic Trapping
A versatile strategy employs a bromine-magnesium exchange (Br/Mg-exchange) to generate reactive intermediates for further functionalization. This method enables the introduction of diverse substituents at the 7-position while retaining the methyl group at the 1-position.
Procedure :
-
Treat this compound (1.0 equiv) with iPrMgCl·LiCl (2.1 equiv) in tetrahydrofuran (THF) at 0°C.
-
Warm the reaction to 25°C over 1 hour to form the magnesiated intermediate.
-
Quench with electrophiles (e.g., tosyl cyanide, allyl bromide) to yield derivatives.
Representative Electrophilic Trapping Results :
| Electrophile | Product | Yield |
|---|---|---|
| Tosyl cyanide | 7-Cyanide derivative | 77% |
| Allyl bromide | 7-Allyl derivative | 94% |
| Ethyl cyanoformate | 7-Ester derivative | 42% |
This method’s modularity supports the synthesis of analogs for structure-activity relationship (SAR) studies, particularly in drug discovery.
Sequential Metalations with TMP Bases
For multifunctionalization, 2,2,6,6-tetramethylpiperidyl (TMP) bases enable regioselective metalations at the 3- and 2-positions of the scaffold:
-
First Metalation : Treat the 7-substituted derivative with TMPMgCl·LiCl to deprotonate the 3-position.
-
Second Metalation : Use TMP₂Zn·MgCl₂·2LiCl to target the 2-position.
-
Trapping with electrophiles (e.g., aldehydes, acyl chlorides) yields tri-substituted derivatives.
Industrial-Scale Synthesis
Catalytic Bromination in Continuous Flow Reactors
Industrial protocols prioritize scalability and cost-effectiveness. Continuous flow systems enhance reaction control and reproducibility:
-
Conditions : NBS (1.05 equiv), acetonitrile, 30°C, residence time = 10 minutes.
-
Purification : Crystallization from ethanol/water mixtures replaces column chromatography, reducing solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | Rapid, high-yielding, simple setup | Light-sensitive product | 90–98% |
| Br/Mg-Exchange | Modular, diverse electrophiles | Requires anhydrous conditions | 42–94% |
| Continuous Flow | Scalable, solvent-efficient | High initial capital investment | 90–95% |
Challenges and Optimization Strategies
Decomposition Pathways
The 7-bromo derivative undergoes slow degradation via debromination under ambient light. Stabilization strategies include:
Análisis De Reacciones Químicas
Bromination and Halogenation
The 7-bromo substituent acts as both a directing group and a leaving site for further functionalization. In the synthesis of derivatives, bromination is achieved via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) under controlled conditions:
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Bromination | NBS (1.0 equiv), MeCN, 25°C, 8 min | 98% | 7-Bromo-1-((SEM)-protected)-imidazo[1,2-b]pyrazole |
This reaction proceeds via radical intermediates, with NBS generating bromine radicals that selectively target the electron-deficient C7 position .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl group introductions:
Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| 7-Bromo-1-methyl derivative | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | 12 h | 7-Aryl-1-methyl-imidazo[1,2-b]pyrazole | 75–92% |
This method is effective for synthesizing biaryl derivatives, critical for modulating kinase inhibition profiles.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient C7 position undergoes NAS with nitrogen or oxygen nucleophiles:
| Nucleophile | Base/Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF | 100°C | 7-Piperidinyl derivative | 68% |
| Morpholine | Et₃N, DCM | Reflux | 7-Morpholinyl derivative | 72% |
Reactivity is enhanced by the electron-withdrawing imidazo[1,2-b]pyrazole core .
Protection/Deprotection Strategies
The NH group in imidazo[1,2-b]pyrazoles is protected using SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent side reactions:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Protection | SEMCl, NaH, DMF | 0°C → 25°C, 2.5 h | SEM-protected derivative (82% yield) |
| Deprotection | TBAF, THF | 25°C, 12 h | SEM removal (>90% recovery) |
This strategy is essential for regioselective functionalization at C7 .
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form polycyclic systems:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Pd-catalyzed annulation | Vinyl azide, Pd(OAc)₂ | 100°C, 24 h | Imidazo[4,5-b]pyrido[2,3-d]pyridazine | 61% |
Such reactions expand the core structure for applications in kinase inhibitor development .
Stability and Reactivity Considerations
Aplicaciones Científicas De Investigación
Chemical Applications
Building Block in Organic Synthesis
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a crucial building block for synthesizing more complex molecules. Its bromine atom allows for various substitution reactions, making it a versatile starting material in organic chemistry. The compound can undergo nucleophilic substitutions with amines, thiols, and alkoxides, facilitating the creation of diverse derivatives with tailored properties.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. This property is essential for developing new catalysts and materials with specific electronic characteristics.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, the compound showed inhibition rates superior to standard antibiotics. For instance, it demonstrated an inhibition percentage range of 90-95% against Staphylococcus aureus in vitro assays .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells. Notably, it was found to inhibit the growth of breast cancer cells by up to 80% at higher concentrations .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. These findings suggest its potential utility in treating inflammatory diseases.
Industrial Applications
Material Science
In industry, this compound is explored for developing new materials with specific electronic and optical properties. Its unique nitrogen arrangement allows for effective binding and modulation of target activities in material science applications. This versatility makes it a candidate for use in organic electronics and photonic devices .
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Structural Analogues
Indole Derivatives (e.g., Pruvanserin)
- Structural Differences : Indole lacks the pyrazole ring and bromine/methyl substituents present in 7-bromo-1-methyl-1H-imidazo[1,2-b]pyrazole.
- Physicochemical Properties :
- Lipophilicity (logD) : Pruvanserin (logD = 3.2) vs. 1H-imidazo[1,2-b]pyrazole analogue (logD = 2.1) .
- Aqueous Solubility : The imidazo-pyrazole derivative exhibits >10-fold higher solubility due to reduced logD .
- pKa : Pruvanserin’s piperazine amine (pKa 6.4) vs. imidazo-pyrazole core NH (pKa 7.3), indicating altered ionization in physiological conditions .
Halogenated Imidazo-Pyrazoles
- 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole: A structurally similar compound with chlorine instead of bromine.
- 3-Bromo-7-chloroimidazo[1,2-b]pyridazine : A pyridazine-fused analogue with dual halogenation. Its broader heterocyclic system may enhance DNA intercalation but reduce metabolic stability .
Non-Halogenated Analogues
- 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) : A saturated derivative with clinical relevance as a ribonucleotide reductase inhibitor. IMPY lacks the bromine and methyl groups, resulting in lower molecular weight but higher susceptibility to oxidation .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Compound | logD | Aqueous Solubility (mg/mL) | pKa | Metabolic Stability |
|---|---|---|---|---|
| Pruvanserin (Indole-based) | 3.2 | 0.12 | 6.4 | Moderate |
| 7-Bromo-1-methyl derivative | 2.1 | 1.5 | 7.3 | High (predicted) |
| IMPY | 1.8 | 2.3 | 8.0 | Low |
Key Findings :
- The bromine and methyl groups in this compound balance lipophilicity and solubility, making it favorable for oral bioavailability .
- IMPY’s lower logD contributes to CNS penetration but increases hemolytic toxicity .
Anticancer Activity
- Imidazo[1,2-b]pyrazole-7-carboxamides : Derivatives with tert-butyl and phenyl substituents show IC50 values <1 µM against HL-60 leukemia cells. The bromine atom in 7-bromo-1-methyl derivatives may enhance DNA alkylation .
- Pyrazolo[1,5-a]pyrimidines : COX-2 inhibitors with IC50 values of 0.8–2.4 µM. Their activity is attributed to planar aromatic systems, a feature less prominent in 7-bromo-1-methyl derivatives .
Anti-inflammatory Activity
- 2,3-Dihydro-imidazo[1,2-b]pyrazoles : Compound 300 inhibits fMLP-OMe and IL8-induced chemotaxis (IC50 = 3.9 and 1.2 nM, respectively). The bromine substituent may enhance target binding via halogen bonding .
Antifungal Activity
- Pyrazole Derivatives : MIC values against C. albicans range from 15.6–250 µg/mL. Halogenation (e.g., bromine) correlates with improved activity, as seen in compound 5 (MIC = 15.6 µg/mL) .
Table 2: Functionalization Methods
Key Advantages :
- The bromine atom enables regioselective magnesiation and cross-coupling, allowing modular synthesis .
- Fragmentation reactions yield push-pull dyes with fluorescent properties, expanding applications in material science .
Toxicity and Pharmacokinetics
- IMPY: Dose-limiting toxicities include hemolysis and CNS effects (confusion, somnolence). Hepatic impairment reduces clearance .
- 7-Bromo-1-methyl derivative: No direct toxicity data, but reduced logD and improved solubility suggest lower tissue accumulation compared to indole derivatives .
Actividad Biológica
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its diverse biological activities. Its unique structure incorporates a bromine atom at the 7-position and a methyl group at the 1-position of the pyrazole ring, contributing to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.
- Molecular Formula : C₇H₈BrN₃
- Molecular Weight : 214.06 g/mol
The compound's structure allows it to interact with various biological targets, enhancing its reactivity and potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating several pyrazole derivatives found that this compound demonstrated excellent activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. It was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, showing superior antibiofilm potential compared to conventional antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | - | Bactericidal |
| Staphylococcus epidermidis | 0.25 | - | Bactericidal |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis in these cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
Case Study: Breast Cancer Cells
- Cell Line : MDA-MB-231
- Concentration : 10 μM
- Effects : Increased caspase-3 activity (1.33–1.57 times) and significant morphological changes.
Anti-inflammatory Activity
Additionally, this compound has demonstrated anti-inflammatory effects in various assays. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound are attributed to its ability to interact with multiple molecular targets such as enzymes and receptors. Its unique nitrogen arrangement allows for effective binding and modulation of target activity, which is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 7-Bromo-1-methyl-1H-imidazo[1,2-a]pyridin | Imidazo-pyridine | Anticancer activity |
| 5-Bromo-1-methyl-1H-benzo[d]imidazole | Benzo-imidazole | Antimicrobial properties |
| 4-Bromo-1-methyl-1H-benzo[d]imidazole | Benzo-imidazole | Potential enzyme inhibition |
The presence of the bromine atom in this compound enhances its reactivity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for regioselective functionalization of the 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole scaffold?
- Methodological Answer : Br/Mg-exchange and regioselective magnesiation/zincation using TMP-bases (e.g., 2,2,6,6-tetramethylpiperidyl) are effective for introducing substituents at specific positions. Trapping with electrophiles (e.g., aldehydes, nitriles) enables diversification. A sequential one-pot protocol using hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes can streamline synthesis .
Q. How does the solubility profile of this compound compare to indole derivatives like pruvanserin?
- Data-Driven Answer : The imidazo[1,2-b]pyrazole core exhibits lower logD (lipophilicity) and higher aqueous solubility than indole analogues. For example, the pruvanserin isostere showed a solubility increase from 0.02 mg/mL (indole) to 0.15 mg/mL (imidazo[1,2-b]pyrazole) in physiological media. This is attributed to reduced aromaticity and altered pKa (7.3 vs. 6.4 for indole NH) .
Q. What analytical techniques are critical for characterizing tautomeric forms and regiochemistry in imidazo[1,2-b]pyrazoles?
- Methodological Answer : 2D NMR (e.g., NOESY, HSQC) resolves tautomerism between 1H- and 5H- forms. High-resolution mass spectrometry (HRMS) and IR spectroscopy confirm molecular composition. X-ray crystallography is recommended for unambiguous regiochemical assignment, as seen in studies of SEM-protected derivatives .
Q. What bioactivity screening approaches are applicable to imidazo[1,2-b]pyrazole derivatives?
- Answer : In vitro assays targeting serotonin receptors (e.g., 5-HT2A antagonism) or enzymatic inhibition (e.g., α-glucosidase) are common. For example, imidazo[1,2-b]pyrazoles have been evaluated via fluorescence polarization assays and kinetic studies (Ki, IC50) using recombinant enzymes .
Advanced Research Questions
Q. How can computational modeling address regioselectivity challenges in multi-component reactions involving this compound?
- Answer : Density functional theory (DFT) calculations predict transition-state energies to rationalize regiochemical outcomes. For instance, modeling the GBB-3CR (Groebke–Blackburn–Bienaymé reaction) can explain preferential formation of 1H- over 5H-tautomers based on steric and electronic factors .
Q. What strategies mitigate decomposition during purification of halogenated imidazo[1,2-b]pyrazoles?
- Answer : Light-sensitive brominated derivatives require amber glassware and low-temperature storage (-30°C). Column chromatography with silica gel (e.g., hexane/EtOAc 4:1) under inert atmospheres minimizes degradation. SEM (2-(trimethylsilyl)ethoxymethyl) protection of the NH group enhances stability during synthesis .
Q. How do metabolic stability assays compare imidazo[1,2-b]pyrazoles to indole-based drugs?
- Answer : Cytochrome P450 (CYP) oxidation studies in liver microsomes assess metabolic stability. The imidazo[1,2-b]pyrazole core shows reduced susceptibility to CYP3A4-mediated oxidation compared to indoles, likely due to altered electron density and hydrogen-bonding capacity .
Q. What contradictions arise between in vitro and in vivo studies of imidazo[1,2-b]pyrazole derivatives, and how are they resolved?
- Answer : Improved solubility in vitro may not translate to in vivo efficacy due to protein binding or membrane permeability issues. Pharmacokinetic studies (e.g., plasma protein binding assays, logP measurements) reconcile discrepancies. For example, pruvanserin’s imidazo isostere showed higher free fraction in plasma despite similar logD .
Q. What functional groups are incompatible with the Br/Mg-exchange protocol for imidazo[1,2-b]pyrazole functionalization?
- Answer : Strongly electron-withdrawing groups (e.g., nitro, sulfonyl) deactivate the magnesium intermediate, halting exchange. Protic functionalities (e.g., -OH, -NH2) require protection (e.g., SEM, Boc) prior to magnesiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
